molecular formula C24H34O8 B1258689 Michaolide K

Michaolide K

Katalognummer: B1258689
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: IQBWQYJKNHZZBD-MXWKRVGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Michaolide K is a cembrane diterpenoid with cytotoxic activity isolated from the soft coral Lobophytum michaelae. It has a role as an antineoplastic agent and a coral metabolite. It is a gamma-lactone, an acetate ester, a secondary alcohol, a cembrane diterpenoid, a macrocycle and a tertiary alcohol.

Eigenschaften

Molekularformel

C24H34O8

Molekulargewicht

450.5 g/mol

IUPAC-Name

[(3aR,4R,6E,10E,13R,14R,15S,15aS)-4-acetyloxy-14,15-dihydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-4,5,8,9,12,13,15,15a-octahydro-3aH-cyclotetradeca[b]furan-13-yl] acetate

InChI

InChI=1S/C24H34O8/c1-13-8-7-9-14(2)12-18(30-16(4)25)20-15(3)23(28)32-21(20)22(27)24(6,29)19(11-10-13)31-17(5)26/h9-10,18-22,27,29H,3,7-8,11-12H2,1-2,4-6H3/b13-10+,14-9+/t18-,19-,20-,21+,22+,24+/m1/s1

InChI-Schlüssel

IQBWQYJKNHZZBD-MXWKRVGCSA-N

Isomerische SMILES

C/C/1=C\C[C@H]([C@]([C@H]([C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)O)(C)O)OC(=O)C

Kanonische SMILES

CC1=CCC(C(C(C2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)O)(C)O)OC(=O)C

Herkunft des Produkts

United States

Q & A

Basic: What experimental methods are recommended for the initial identification and characterization of Michaolide K?

Answer:
Initial identification involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., ¹H, ¹³C, 2D-COSY, HSQC) to map carbon-hydrogen frameworks.
  • Mass Spectrometry (MS) (e.g., HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy to identify functional groups like carbonyl or hydroxyl moieties.
    For purity assessment, use HPLC with a photodiode array detector (PDA) and reference standards. Ensure experimental details (e.g., solvent systems, column specifications) are meticulously documented to enable replication .

Basic: How should researchers design experiments to assess the bioactivity of Michaolide K in vitro?

Answer:

  • Cell Line Selection: Use disease-relevant models (e.g., cancer cell lines for antitumor studies) with proper controls (vehicle and positive controls like doxorubicin).
  • Dose-Response Curves: Test a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values.
  • Assay Duration: Optimize incubation times to avoid cytotoxicity masking specificity (e.g., 24–72 hours for proliferation assays).
  • Data Triangulation: Combine assays (e.g., MTT, apoptosis markers like caspase-3) to validate mechanisms .

Advanced: How can researchers resolve contradictions in reported bioactivity data for Michaolide K across studies?

Answer:

  • Methodological Audit: Compare experimental variables (e.g., cell passage numbers, serum concentrations) that may influence results.
  • Validation Replicates: Repeat assays in independent labs using standardized protocols.
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies.
  • Mechanistic Probes: Use knockdown/knockout models (e.g., CRISPR-Cas9) to isolate pathways affected by Michaolide K, clarifying context-dependent effects .

Advanced: What strategies are effective for elucidating the molecular targets of Michaolide K in complex biological systems?

Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with Michaolide K-derived probes to identify binding partners.
  • Transcriptomics/Proteomics: Pair RNA-seq or SILAC-based proteomics with compound treatment to map downstream pathways.
  • Structural Docking: Employ computational models (e.g., AutoDock Vina) to predict interactions with candidate targets, followed by SPR (Surface Plasmon Resonance) validation.
  • Genetic Screens: Conduct genome-wide CRISPR screens to identify resistance/sensitivity genes .

Basic: What are the best practices for ensuring reproducibility in the synthesis of Michaolide K?

Answer:

  • Stepwise Documentation: Detail reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography gradients).
  • Batch Consistency: Use NMR to verify intermediate structures at each synthesis stage.
  • Collaborative Validation: Share protocols with third-party labs for cross-verification.
  • Supporting Data: Include chromatograms and spectral data in supplementary materials .

Advanced: How can researchers integrate multi-omics data to contextualize the pharmacological effects of Michaolide K?

Answer:

  • Data Fusion: Combine metabolomics (LC-MS), proteomics (LC-MS/MS), and transcriptomics (RNA-seq) datasets using tools like MOFA (Multi-Omics Factor Analysis).
  • Pathway Enrichment: Apply KEGG or GO term analysis to identify overrepresented biological processes.
  • Network Pharmacology: Construct compound-target-disease networks using platforms like Cytoscape.
  • Machine Learning: Train models to predict synergistic drug combinations or off-target effects .

Basic: What analytical techniques are critical for verifying the purity and stability of Michaolide K in storage?

Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
  • Forced Degradation: Expose samples to heat, light, and acidic/alkaline conditions to identify degradation products.
  • Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., maleic acid) for absolute purity quantification.
  • Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal decomposition thresholds .

Advanced: How should researchers design comparative studies to evaluate Michaolide K against structural analogs?

Answer:

  • SAR Framework: Synthesize analogs with modifications to key functional groups (e.g., ester vs. lactone rings).
  • In Silico Prioritization: Use molecular dynamics simulations to predict analogs with improved binding affinity.
  • Parallel Assays: Test all analogs under identical conditions (e.g., same cell line, assay duration).
  • Toxicity Profiling: Include hepatocyte and cardiomyocyte models to assess selectivity .

Basic: What ethical and methodological considerations apply when transitioning from in vitro to in vivo studies of Michaolide K?

Answer:

  • Dose Conversion: Calculate in vivo doses using body surface area normalization (e.g., mg/m²).
  • Animal Models: Select species with relevant metabolic pathways (e.g., murine CYP450 isoforms).
  • Ethical Compliance: Follow ARRIVE guidelines for humane endpoints and sample sizes.
  • Pharmacokinetics: Perform preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies to guide dosing regimens .

Advanced: How can researchers address discrepancies between computational predictions and experimental results for Michaolide K’s mechanisms?

Answer:

  • Force Field Calibration: Re-parameterize docking algorithms using experimental binding data.
  • Solvent Effects: Simulate explicit solvent models (e.g., water, DMSO) to improve docking accuracy.
  • Experimental Validation: Use SPR or ITC (Isothermal Titration Calorimetry) to measure binding constants.
  • Dynamic Simulations: Run molecular dynamics (MD) over microsecond timescales to capture conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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